molecular formula C8H10N2O B1666796 Benzylurea CAS No. 538-32-9

Benzylurea

Cat. No. B1666796
CAS RN: 538-32-9
M. Wt: 150.18 g/mol
InChI Key: RJNJWHFSKNJCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05945413

Procedure details

Allyl urea 1 (195.2 mg, 0.09 mmol) was dissolved in 6.0 mL of DMF and cooled to 0° C. This was followed by the addition of NaH (54 mg, 1.0 mmol). The glycidyl tosylate (410 mg, mmol) was then added as a solid. The reaction was stirred for 4 hours at 25° C. and then quenched by the addition of 4 mL of saturated aqueous sodium bicarbonate. The reaction was then extracted by 10 mL of Et2O. The organic layer was then washed by 10 mL of saturated aqueous sodium bicarbonate and 2×10 mL of saturated brine. The combined organic portions were then dried over MgSO4, filtered and concentrated in vacuo to provide the desired epoxide 2 (180 mg, 73% yield). The epoxide was then used without further purification. ##STR337##
Name
Allyl urea
Quantity
195.2 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
54 mg
Type
reactant
Reaction Step Two
Quantity
410 mg
Type
reactant
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
S(OC[C@H](CC1C=CC=CC=1)[NH:8][C:9]([O:11]CC1C=CC=CC=1)=O)(=O)(=O)C.[H-].[Na+].S([C:36]1[CH:42]=[CH:41][C:39]([CH3:40])=[CH:38][CH:37]=1)(OCC1OC1)(=O)=O.C[N:44](C=O)C>>[CH2:40]([NH:44][C:9]([NH2:8])=[O:11])[C:39]1[CH:38]=[CH:37][CH:36]=[CH:42][CH:41]=1 |f:1.2|

Inputs

Step One
Name
Allyl urea
Quantity
195.2 mg
Type
reactant
Smiles
S(C)(=O)(=O)OC[C@@H](NC(=O)OCC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
54 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
410 mg
Type
reactant
Smiles
S(=O)(=O)(OCC1CO1)C1=CC=C(C)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 4 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of 4 mL of saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The reaction was then extracted by 10 mL of Et2O
WASH
Type
WASH
Details
The organic layer was then washed by 10 mL of saturated aqueous sodium bicarbonate and 2×10 mL of saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.